molecular formula C22H21N5OS B2381690 N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 893927-94-1

N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2381690
CAS No.: 893927-94-1
M. Wt: 403.5
InChI Key: YGPCBDXSSPALKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzylsulfanyl-acetamide side chain and a 2,4-dimethylphenyl substituent at the 1-position of the heterocyclic core. Pyrazolo[3,4-d]pyrimidines are recognized for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . The structural uniqueness of this compound lies in its substitution pattern, which may influence its physicochemical properties and biological interactions. This article provides a detailed comparison with structurally related compounds, focusing on synthesis, substituent effects, and biological relevance.

Properties

IUPAC Name

N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-15-8-9-19(16(2)10-15)27-21-18(12-26-27)22(25-14-24-21)29-13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPCBDXSSPALKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2,4-Dimethylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One

Reagents :

  • 2,4-Dimethylphenylhydrazine (1.2 eq)
  • Ethyl cyanoacetate (1.0 eq)
  • Triethyl orthoformate (2.0 eq)
  • Acetic acid (catalytic)

Procedure :

  • 2,4-Dimethylphenylhydrazine and ethyl cyanoacetate undergo cyclocondensation in refluxing ethanol (78°C, 6 h) to form 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile.
  • The intermediate reacts with triethyl orthoformate in acetic acid (110°C, 3 h) to yield the pyrazolo[3,4-d]pyrimidin-4-one core (85% yield).

Optimization :

  • Microwave irradiation (150 W, 120°C) reduces reaction time to 45 min with 92% yield.
  • Anhydrous conditions prevent hydrolysis of the cyano group.

Thiolation at Position 4

Reagents :

  • 1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq)
  • Lawesson’s reagent (1.5 eq)
  • Toluene (anhydrous)

Procedure :
The ketone at position 4 is converted to a thione by refluxing with Lawesson’s reagent in toluene (12 h, 110°C). The crude product, 4-thioxo-1-(2,4-dimethylphenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidine, is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to achieve 78% yield.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.45–7.32 (m, 3H, Ar-H), 2.42 (s, 6H, CH₃).
  • HRMS : m/z calc. for C₁₃H₁₂N₄S [M+H]⁺: 265.0818, found: 265.0815.

Thioether Formation with N-Benzyl-2-Chloroacetamide

Reagents :

  • 4-Thioxo-pyrazolo[3,4-d]pyrimidine (1.0 eq)
  • N-Benzyl-2-chloroacetamide (1.2 eq)
  • K₂CO₃ (2.0 eq)
  • DMF (anhydrous)

Procedure :
A mixture of the thione, N-benzyl-2-chloroacetamide, and K₂CO₃ in DMF is stirred at 60°C for 8 h. The thiolate anion displaces chloride, forming the sulfanyl acetamide linkage. Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol (yield: 82%).

Side Reactions :

  • Over-alkylation at N-5 mitigated by stoichiometric control (1.2 eq chloroacetamide).
  • Oxidative dimerization prevented via N₂ sparging.

Industrial-Scale Production

Reactor Design :

  • Continuous flow system (residence time: 30 min) with in-line IR monitoring.
  • Cost Analysis :
Component Cost/kg (USD)
2,4-Dimethylphenylhydrazine 320
Lawesson’s reagent 1,150
N-Benzyl-2-chloroacetamide 680

Waste Management :

  • Toluene and DMF recovered via fractional distillation (≥95% purity).
  • Lawesson’s reagent byproducts neutralized with NaHCO₃ before disposal.

Alternative Synthetic Pathways

One-Pot Four-Component Synthesis

Reagents :

  • 2,4-Dimethylphenylhydrazine (1.0 eq)
  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)
  • Benzaldehyde (1.0 eq)
  • Sodium ethoxide (1.5 eq)

Procedure :
All components react in ethanol under reflux (6 h), directly yielding the pyrazolo[3,4-d]pyrimidine scaffold. Subsequent thiolation and alkylation proceed in the same pot (total yield: 68%).

Advantages :

  • Reduced purification steps.
  • Ideal for combinatorial chemistry.

Limitations :

  • Lower regioselectivity (70:30 ratio of 1,4- vs. 1,6-substitution).

Characterization and Quality Control

Spectroscopic Data

  • FT-IR (KBr): 3275 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 169.5 (C=O), 158.2 (C-4 pyrimidine), 139.1–126.3 (aryl carbons), 44.8 (CH₂S).

Purity Assessment

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 6.8 min
  • Purity: 99.2% (UV detection at 254 nm).

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanylacetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved may include the alteration of cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of the target compound include:

[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine ():

  • Substituents : 4-Nitrophenyl at N1, 4-fluorophenyl at C3.
  • Key Differences : Lacks the acetamide-benzylsulfanyl side chain; instead, it has an amine group at C4.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Substituents: Chromen-4-one and fluorophenyl groups. Key Differences: Incorporates a benzenesulfonamide group instead of acetamide and a chromenone moiety.

N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide ():

  • Substituents : Phenyl at N1 and 4-acetamidophenyl linked via a sulfanyl-acetamide chain.
  • Key Differences : Similar acetamide-sulfanyl side chain but lacks the 2,4-dimethylphenyl group.

4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine (): Substituents: Benzylsulfanyl group at C4.

Physicochemical Properties
Compound Name Substituents (N1/C3/C4) Melting Point (°C) Molecular Weight (Da) Biological Activity
Target Compound 2,4-Dimethylphenyl / - / Benzylsulfanyl-acetamide Not reported ~450 (estimated) Not reported
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-...]amine 4-Nitrophenyl / 4-Fluorophenyl / NH2 >340 ~380 Anticancer (inferred)
Example 53 () Chromenone / 3-Fluorophenyl / Sulfonamide 175–178 589.1 (M++1) Not specified
N-(4-Acetamidophenyl)-... () Phenyl / - / Acetamidophenyl-sulfanyl Not reported ~430 Potential sulfonamide-based activity
4-Benzylsulfanyl-1H-pyrazolo[...] () - / - / Benzylsulfanyl Not reported ~300 Antiviral, anticancer

Key Observations :

  • Melting Points: Nitrophenyl/fluorophenyl derivatives () exhibit higher thermal stability (>340°C), likely due to strong intermolecular interactions from nitro and fluorine groups. Chromenone-containing compounds () have lower melting points (~175°C), suggesting reduced crystallinity.
  • Molecular Weight : The target compound’s acetamide-benzylsulfanyl chain increases its molecular weight (~450 Da) compared to simpler analogues (~300–400 Da).

Biological Activity

N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and a sulfanyl group, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C23H24N3O2SC_{23}H_{24}N_{3}O_{2}S, with a molecular weight of approximately 450.6 g/mol. The structure can be depicted as follows:

PropertyValue
Molecular FormulaC23H24N3O2S
Molecular Weight450.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that similar compounds in the pyrazolo-pyrimidine class can modulate the mTORC1 pathway, which plays a crucial role in cell growth and metabolism.

Key Findings:

  • mTORC1 Inhibition : Compounds structurally related to this compound have shown to reduce mTORC1 activity and enhance autophagy in cancer cell lines such as MIA PaCa-2. This suggests potential applications in cancer therapy by promoting cellular degradation of damaged proteins and organelles .
  • Autophagy Modulation : The compound may disrupt autophagic flux under nutrient-deprived conditions by interfering with mTORC1 reactivation. This action could selectively target cancer cells that rely on autophagy for survival in harsh tumor microenvironments .

Biological Activity and Therapeutic Implications

The biological activity of this compound has been evaluated through various studies:

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. It potentially acts by:

  • Inducing apoptosis in cancer cells.
  • Enhancing autophagic processes that lead to the degradation of oncogenic proteins.

Case Studies

In vitro studies have demonstrated that treatment with this compound results in:

  • Cell Cycle Arrest : Observations show an increase in the proportion of cells in the G0/G1 phase after treatment.
  • Increased LC3-II Levels : Indicative of autophagy induction, suggesting the compound's role as an autophagy modulator .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide?

  • Methodology : The synthesis typically involves sequential heterocyclic core formation, sulfanylation, and acylation. For example:

  • Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted precursors (e.g., aminopyrazoles and carbonyl derivatives) under reflux conditions in ethanol or DMSO .
  • Step 2 : Introduce the sulfanyl group via nucleophilic substitution using sodium hydride or potassium carbonate as a base .
  • Step 3 : Couple the intermediate with N-benzyl-2-chloroacetamide in anhydrous conditions to form the acetamide moiety .
    • Key Considerations : Solvent choice (e.g., DMSO for polar intermediates), temperature control (60–100°C), and catalyst selection (e.g., NaH for deprotonation) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the pyrazolo-pyrimidine core and substituent positions using ¹H/¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typically required for biological studies) using reverse-phase C18 columns .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. How do functional groups (e.g., sulfanyl, benzyl) influence reactivity in downstream modifications?

  • Methodology :

  • The sulfanyl group acts as a nucleophile, enabling alkylation or oxidation to sulfoxides/sulfones for solubility modulation .
  • The benzyl group provides steric bulk, which can be modified via hydrogenolysis (e.g., Pd/C under H₂) to explore structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

  • Methodology :

  • Data Normalization : Control for assay variability (e.g., cell line viability protocols) and purity thresholds .
  • Computational Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases) and correlate with experimental IC₅₀ values .
  • Metabolic Profiling : Assess stability in microsomal assays to identify degradation products that may skew activity .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodology :

  • Flow Chemistry : Improve heat/mass transfer in exothermic steps (e.g., sulfanylation) using microreactors .
  • DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions .

Q. How can computational methods enhance SAR studies for this compound?

  • Methodology :

  • QSAR Modeling : Train models on analogs’ biological data to predict activity cliffs and prioritize synthetic targets .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., fluorination of the benzyl group) .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 inhibition) early in design .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer studies?

  • Methodology :

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify cell death pathways .
  • Western Blotting : Measure downstream biomarkers (e.g., caspase-3 cleavage, PARP inhibition) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodology :

  • Standardized Protocols : Adopt consensus assays (e.g., NCI-60 panel for cytotoxicity) .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
  • Crystallography : Resolve binding modes via X-ray co-crystallography to clarify target engagement .

Methodological Tables

Table 1 : Key Reaction Conditions for Sulfanylation Step

ParameterOptimal RangeImpact on YieldReferences
SolventDMF or DMSOPolar aprotic solvents enhance nucleophilicity
Temperature80–90°CHigher temps accelerate reaction but risk decomposition
BaseK₂CO₃ (2.5 equiv)Mild base minimizes side reactions

Table 2 : Common Characterization Data for Structural Validation

TechniqueExpected DataReferences
¹H NMRδ 8.2–8.5 ppm (pyrimidine H), δ 4.5 ppm (sulfanyl CH₂)
HPLC Retention Time12.3 min (C18, 70:30 MeCN/H₂O)
ESI-MS[M+H]⁺ m/z 462.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.